Momelotinib
Momelotinib
Momelotinib is an orally bioavailable small-molecule inhibitor of Janus kinases 1 and 2 (JAK1/2) with potential antineoplastic activity. JAK1/2 inhibitor CYT387 competes with JAK1/2 for ATP binding, which may result in inhibition of JAK1/2 activation, inhibition of the JAK-STAT signaling pathway, and so the induction of apoptosis and a reduction of tumor cell proliferation in JAK1/2-expressing tumor cells. JAK2 is the most common mutated gene in bcr-abl-negative myeloproliferative disorders; the JAK2V617F gain-of-function mutation involves a valine-to-phenylalanine modification at position 617. The JAK-STAT signaling pathway is a major mediator of cytokine activity and is often dysregulated in a variety of tumor cell types.
Momelotinib is a benzamide obtained by formal condensation of the carboxy group of 4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzoic acid with the primary amino group of aminoacetonitrile. It is an ATP-competitive JAK1/JAK2 inhibitor with IC50 of 11 nM and 18 nM, respectively. Used for the treatment of patients with intermediate- or high-risk myelofibrosis. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor, an antineoplastic agent, an anti-anaemic agent and an apoptosis inducer. It is an aminopyrimidine, a member of morpholines, a secondary amino compound, a tertiary amino compound, a member of benzamides and a nitrile.
Momelotinib has been used in trials studying the treatment of Polycythemia Vera, Primary Myelofibrosis, Post-Polycythemia Vera, Essential Thrombocythemia, and Primary Myelofibrosis (PMF), among others.
Momelotinib is a benzamide obtained by formal condensation of the carboxy group of 4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzoic acid with the primary amino group of aminoacetonitrile. It is an ATP-competitive JAK1/JAK2 inhibitor with IC50 of 11 nM and 18 nM, respectively. Used for the treatment of patients with intermediate- or high-risk myelofibrosis. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor, an antineoplastic agent, an anti-anaemic agent and an apoptosis inducer. It is an aminopyrimidine, a member of morpholines, a secondary amino compound, a tertiary amino compound, a member of benzamides and a nitrile.
Momelotinib has been used in trials studying the treatment of Polycythemia Vera, Primary Myelofibrosis, Post-Polycythemia Vera, Essential Thrombocythemia, and Primary Myelofibrosis (PMF), among others.
Brand Name:
Vulcanchem
CAS No.:
1056634-68-4
VCID:
VC0001626
InChI:
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)
SMILES:
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N
Molecular Formula:
C₂₃H₂₂N₆O₂
Molecular Weight:
414.5 g/mol
Momelotinib
CAS No.: 1056634-68-4
Inhibitors
VCID: VC0001626
Molecular Formula: C₂₃H₂₂N₆O₂
Molecular Weight: 414.5 g/mol
CAS No. | 1056634-68-4 |
---|---|
Product Name | Momelotinib |
Molecular Formula | C₂₃H₂₂N₆O₂ |
Molecular Weight | 414.5 g/mol |
IUPAC Name | N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide |
Standard InChI | InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28) |
Standard InChIKey | ZVHNDZWQTBEVRY-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
Canonical SMILES | C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
Appearance | Yellow solid powder |
Description | Momelotinib is an orally bioavailable small-molecule inhibitor of Janus kinases 1 and 2 (JAK1/2) with potential antineoplastic activity. JAK1/2 inhibitor CYT387 competes with JAK1/2 for ATP binding, which may result in inhibition of JAK1/2 activation, inhibition of the JAK-STAT signaling pathway, and so the induction of apoptosis and a reduction of tumor cell proliferation in JAK1/2-expressing tumor cells. JAK2 is the most common mutated gene in bcr-abl-negative myeloproliferative disorders; the JAK2V617F gain-of-function mutation involves a valine-to-phenylalanine modification at position 617. The JAK-STAT signaling pathway is a major mediator of cytokine activity and is often dysregulated in a variety of tumor cell types. Momelotinib is a benzamide obtained by formal condensation of the carboxy group of 4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzoic acid with the primary amino group of aminoacetonitrile. It is an ATP-competitive JAK1/JAK2 inhibitor with IC50 of 11 nM and 18 nM, respectively. Used for the treatment of patients with intermediate- or high-risk myelofibrosis. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor, an antineoplastic agent, an anti-anaemic agent and an apoptosis inducer. It is an aminopyrimidine, a member of morpholines, a secondary amino compound, a tertiary amino compound, a member of benzamides and a nitrile. Momelotinib has been used in trials studying the treatment of Polycythemia Vera, Primary Myelofibrosis, Post-Polycythemia Vera, Essential Thrombocythemia, and Primary Myelofibrosis (PMF), among others. |
Synonyms | CYT 387 CYT-387 CYT387 Momelotinib N-(cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide |
Reference | 1:Enhanced Antitumor Activity of Cetuximab in Combination with the Jak Inhibitor CYT387 against Non-Small-Cell Lung Cancer with Various Genotypes. Hu Y, Dong XZ, Liu X, Liu P, Chen YB.Mol Pharm. 2016 Feb 1;13(2):689-97. doi: 10.1021/acs.molpharmaceut.5b00927. Epub 2015 Dec 29. PMID: 26685983 2:P-glycoprotein (MDR1/ABCB1) and breast cancer resistance protein (BCRP/ABCG2) restrict brain accumulation of the JAK1/2 inhibitor, CYT387. Durmus S, Xu N, Sparidans RW, Wagenaar E, Beijnen JH, Schinkel AH.Pharmacol Res. 2013 Oct;76:9-16. doi: 10.1016/j.phrs.2013.06.009. Epub 2013 Jul 1. PMID: 23827160 3:Safety and efficacy of CYT387, a JAK1 and JAK2 inhibitor, in myelofibrosis. Pardanani A, Laborde RR, Lasho TL, Finke C, Begna K, Al-Kali A, Hogan WJ, Litzow MR, Leontovich A, Kowalski M, Tefferi A.Leukemia. 2013 Jun;27(6):1322-7. doi: 10.1038/leu.2013.71. Epub 2013 Mar 5. PMID: 23459451 Free PMC Article4:Liquid chromatography-tandem mass spectrometric assay for the JAK2 inhibitor CYT387 in plasma. Sparidans RW, Durmus S, Xu N, Schinkel AH, Schellens JH, Beijnen JH.J Chromatogr B Analyt Technol Biomed Life Sci. 2012 May 1;895-896:174-7. doi: 10.1016/j.jchromb.2012.03.021. Epub 2012 Mar 23. PMID: 22476054 |
PubChem Compound | 25062766 |
Last Modified | Nov 11 2021 |
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